N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring, an imidazole ring, and a methoxyphenyl group, all connected through a sulfanylacetamide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, ammonia, and a suitable aldehyde.
Coupling of Benzothiazole and Imidazole Rings: The benzothiazole and imidazole rings are coupled through a sulfanylacetamide linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazole or benzothiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-[1-(2-hydroxyphenyl)imidazol-2-yl]sulfanylacetamide
- N-(1,3-benzothiazol-2-yl)-2-[1-(2-chlorophenyl)imidazol-2-yl]sulfanylacetamide
- N-(1,3-benzothiazol-2-yl)-2-[1-(2-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-25-15-8-4-3-7-14(15)23-11-10-20-19(23)26-12-17(24)22-18-21-13-6-2-5-9-16(13)27-18/h2-11H,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUFJMCDUOGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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